tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834634
InChI: InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
SMILES:
Molecular Formula: C11H12BrF3N2O2
Molecular Weight: 341.12 g/mol

tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate

CAS No.:

Cat. No.: VC13834634

Molecular Formula: C11H12BrF3N2O2

Molecular Weight: 341.12 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate -

Specification

Molecular Formula C11H12BrF3N2O2
Molecular Weight 341.12 g/mol
IUPAC Name tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate
Standard InChI InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
Standard InChI Key APGBTOQPZJEAJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Br

Introduction

Tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is an organic compound of significant interest in chemical and pharmaceutical research. This compound belongs to the category of pyridine derivatives and features functional groups such as bromine and trifluoromethyl, which are known to influence its chemical reactivity, biological activity, and potential applications.

IUPAC Name

The IUPAC name for this compound is tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate .

Chemical Identifiers

  • InChIKey: OIBAQYOXMCTYAP-UHFFFAOYSA-N .

  • SMILES Notation: CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(F)(F)F .

Synthesis

The synthesis of tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate typically involves:

  • Functionalization of the pyridine ring.

  • Introduction of the bromine atom and trifluoromethyl group via halogenation or electrophilic substitution.

  • Attachment of the tert-butyl carbamate group through carbamoylation reactions.

This process often employs commercially available precursors, ensuring cost-effectiveness and scalability.

Applications

The compound’s unique structure makes it a candidate for:

  • Pharmaceutical Research: Its pyridine backbone and functional groups are often found in bioactive molecules, including enzyme inhibitors and receptor modulators.

  • Material Science: The trifluoromethyl group enhances thermal stability and hydrophobicity, making it suitable for specialized coatings or polymers.

Potential Activities

The presence of bromine and trifluoromethyl groups suggests potential biological activities:

  • Antimicrobial Properties: Halogenated compounds often exhibit antimicrobial effects.

  • Enzyme Inhibition: The carbamate moiety may interact with enzymes such as proteases or hydrolases.

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